molecular formula C28H14O10S B5519821 5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)

5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)

Cat. No. B5519821
M. Wt: 542.5 g/mol
InChI Key: JTGUJKCJYIPEKA-UHFFFAOYSA-N
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Description

The compound "5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)" is of significant interest due to its unique structural and chemical properties. Research in this domain focuses on the synthesis and characterization of such compounds to explore their potential applications in various fields, excluding drug use and dosage, as well as drug side effects.

Synthesis Analysis

The synthesis of related compounds often involves reactions under mild conditions to achieve high yields and excellent purity. For instance, sulfonylbis(1,4-phenylene)bis(sulfamic acid) (SPSA) is synthesized by reacting 4,4′-sulfonyldianiline with chlorosulfonic acid, serving as a catalyst for producing chromene derivatives with environmental and cost benefits (Mahmoodi & Khazaei, 2017).

Molecular Structure Analysis

Spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and X-ray crystallography, are essential for elucidating the molecular structures of these compounds. For example, detailed structural analysis has been performed on polymer derivatives resulting from specific synthetic reactions, utilizing various NMR techniques to confirm structural features (Paventi et al., 1996).

Chemical Reactions and Properties

The reactivity and potential for various chemical reactions are key aspects of these compounds. Research includes exploring their use as catalysts, investigating their reaction mechanisms, and examining their role in novel synthetic pathways. For instance, studies have looked at the application of sulfonated catalysts for synthesizing bis-chromene derivatives, highlighting their environmental friendliness and reusability (Mahmoodi & Khazaei, 2017).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and mechanical strength, are crucial for determining the practical applications of these compounds. Studies on sulfonated poly(arylene ether sulfone)s block copolymers, for example, have revealed significant phase separation and high proton conductivity, suggesting their suitability for fuel-cell applications (Bae et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are essential for understanding the versatility of these compounds. Research on the use of sulfones in the Julia-Kocienski olefination reaction exemplifies the exploration of chemical properties, demonstrating the generation of 1,2-disubstituted alkenes and dienes under specific conditions (Alonso et al., 2005).

Scientific Research Applications

Polymer Synthesis and Properties

Synthesis of Aromatic Polymers

Sulfone derivatives have been utilized in the synthesis of aromatic polymers, offering unique properties such as high thermal stability and solubility. For instance, a study by Paventi, Chan, and Hay (1996) explored the synthesis and structural analysis of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone, revealing insights into their molecular structure through spectroscopic techniques (Paventi, Chan, & Hay, 1996).

Fuel Cell Applications

Sulfonated poly(arylene ether sulfone)s containing fluorenyl groups, synthesized for fuel-cell applications, demonstrated high proton conductivity and mechanical properties, making them promising materials for membrane technology in fuel cells (Bae, Miyatake, & Watanabe, 2009).

Catalysis and Organic Synthesis

Catalytic Applications

Sulfonylbis(1,4-phenylene)bis(sulfamic acid) was identified as an efficient, eco-friendly, and reusable heterogeneous catalyst for the synthesis of mono- and bis-chromenes, highlighting its potential in green chemistry applications (Mahmoodi & Khazaei, 2017).

Materials Science

Photocatalytic Applications

The desulfonylative homocoupling of benzylic sulfone derivatives through a photoredox Ir catalyst offers a pathway to synthesize structurally diverse multiply-arylated ethanes, indicating potential applications in materials science and organic synthesis (Ohkura et al., 2022).

Membrane Technology

Novel sulfonated thin-film composite nanofiltration membranes improved water flux and showed enhanced dye treatment capabilities, suggesting significant implications for water purification and treatment technologies (Liu et al., 2012).

properties

IUPAC Name

5-[4-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]sulfonylphenoxy]-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14O10S/c29-25-21-11-5-17(13-23(21)27(31)37-25)35-15-1-7-19(8-2-15)39(33,34)20-9-3-16(4-10-20)36-18-6-12-22-24(14-18)28(32)38-26(22)30/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGUJKCJYIPEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)OC3=O)S(=O)(=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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